molecular formula C8H8N2O2 B1347560 n-Nitroso-n-phenylacetamide CAS No. 938-81-8

n-Nitroso-n-phenylacetamide

Cat. No. B1347560
CAS RN: 938-81-8
M. Wt: 164.16 g/mol
InChI Key: WAEHJRJPDZLXPY-UHFFFAOYSA-N
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Description

N-Nitroso-n-phenylacetamide is a type of nitrosamine. Nitrosamines are a class of compounds that have been found in various types of foods, cosmetics, and natural products . They have been increasingly detected in human drugs, which is a safety concern as many nitrosamines are mutagenic in bacteria and carcinogenic in rodent models .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . The key precursors for the generation of N-nitrosamines are tertiary and, especially, secondary amines in the presence of nitrite .


Chemical Reactions Analysis

A sensitive and stable GC-MS/MS method with multiple reactions monitoring mode has been developed for the simultaneous determination of four N-nitrosamines in sartan substances, namely, N-nitrosodimethylamine, N-nitrosodiethylamine, N-nitrosodibutylamine, and N-nitrosodiisopropylamine .

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

  • Alkylation Reactions : The reactivity of n-Nitroso-n-phenylacetamide derivatives in alkylation reactions has been studied, revealing insights into their reactivity and potential for creating various organic compounds. For instance, N-(4-Nitrophenyl)-2-phenylacetamide was alkylated with benzyl chloride, demonstrating the compound's utility in organic synthesis (Mijin, Jankovic, & Petrović, 2002).

Biological Evaluation and Antimicrobial Activities

  • Antimicrobial Agents : A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of this compound derivatives as antimicrobial agents (Ertan et al., 2007).

Antitubercular Potential

  • Antitubercular Agents : Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized, and assessed for their antitubercular activities, highlighting the application of this compound derivatives in developing new treatments for tuberculosis (Ang et al., 2012).

Anticancer Activity

  • Cytotoxicity Evaluation : Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives explored their potential as anticancer agents, with specific compounds showing potent activity against certain cancer cell lines, underscoring the utility of this compound derivatives in cancer research (Aliabadi et al., 2013).

Safety and Hazards

Nitrosamines, including n-Nitroso-n-phenylacetamide, are a safety concern as they are mutagenic in bacteria and carcinogenic in rodent models . They have been unexpectedly found in generic sartan products .

Future Directions

The occurrence of nitrosamines has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .

properties

IUPAC Name

N-nitroso-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEHJRJPDZLXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294227
Record name n-nitroso-n-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938-81-8
Record name NSC95272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-nitroso-n-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Nitroso-N-phenylacetamide interact with azulenes according to the research?

A1: The research paper [] describes that this compound, when reacted with either 4,6,8-trimethylazulene or azulene itself, doesn't result in phenylation. Instead, the reaction yields 1-(phenylazo)-substituted azulene derivatives. This suggests that this compound, under the tested conditions, acts as a diazotization reagent rather than a phenylation source.

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